molecular formula C17H23N5O B4704410 6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4704410
M. Wt: 313.4 g/mol
InChI Key: QQILGROGOLTGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as CP-PPU, is a potent and selective inhibitor of the ATP-sensitive potassium (KATP) channel. KATP channels are found in many tissues and play an important role in regulating insulin secretion, blood flow, and cardiac function. The development of CP-PPU has led to significant advances in the study of KATP channels and their role in various physiological processes.

Mechanism of Action

6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one works by selectively inhibiting the KATP channel, which is found in many tissues including pancreatic beta cells, smooth muscle, and cardiac muscle. The KATP channel is a heteromultimeric complex composed of a sulfonylurea receptor (SUR) subunit and an inwardly rectifying potassium (Kir) subunit. This compound binds to the SUR subunit and prevents the channel from opening in response to changes in cellular metabolism. This results in increased insulin secretion, vasoconstriction, and decreased cardiac contractility.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on insulin secretion, blood flow regulation, and cardiac function. In pancreatic beta cells, this compound increases insulin secretion by inhibiting KATP channel activity, leading to depolarization of the cell membrane and subsequent calcium influx. In smooth muscle cells, this compound causes vasoconstriction by inhibiting KATP channel activity, leading to depolarization of the cell membrane and subsequent calcium influx. In cardiac muscle cells, this compound decreases contractility by inhibiting KATP channel activity, leading to hyperpolarization of the cell membrane and subsequent decrease in calcium influx.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its selectivity for the KATP channel. This allows researchers to study the specific effects of KATP channel inhibition on various physiological processes. However, a limitation of using this compound is its potency, which can make it difficult to use in certain experiments. Additionally, this compound has a short half-life, which can make it challenging to maintain consistent levels of inhibition over time.

Future Directions

There are many future directions for research involving 6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and KATP channels. One area of interest is the development of new drugs that target KATP channels for the treatment of various diseases, including diabetes, hypertension, and ischemic heart disease. Additionally, researchers are interested in studying the effects of KATP channel inhibition on other physiological processes, such as pain perception and neuronal activity. Finally, there is ongoing research into the structure and function of KATP channels, which could lead to a better understanding of their role in various physiological processes.

Scientific Research Applications

6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been widely used in scientific research to study the role of KATP channels in various physiological processes. It has been used to investigate the effects of KATP channel activation on insulin secretion, blood flow regulation, and cardiac function. This compound has also been used to study the role of KATP channels in the pathogenesis of various diseases, including diabetes, hypertension, and ischemic heart disease.

properties

IUPAC Name

6-cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-20-8-10-21(11-9-20)17-18-12-14-15(19-17)6-7-22(16(14)23)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQILGROGOLTGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.